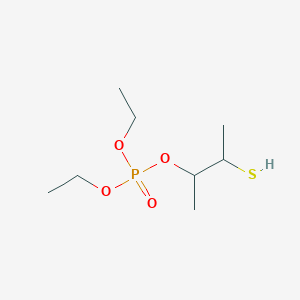

Diethyl 3-sulfanylbutan-2-yl phosphate

Description

Properties

CAS No. |

62753-18-8 |

|---|---|

Molecular Formula |

C8H19O4PS |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

diethyl 3-sulfanylbutan-2-yl phosphate |

InChI |

InChI=1S/C8H19O4PS/c1-5-10-13(9,11-6-2)12-7(3)8(4)14/h7-8,14H,5-6H2,1-4H3 |

InChI Key |

FOFSPSIUFDKCMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC(C)C(C)S |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Cyanomethyl Diethyl Phosphate

Reagents :

- Diethyl phosphite (1.0 equiv)

- Sodium ethoxide (1.1 equiv)

- Bromoacetonitrile (1.1 equiv)

- Solvent: Dimethylformamide (DMF)

Procedure :

- Diethyl phosphite and DMF are combined in a reaction flask.

- Sodium ethoxide is added in batches at 20–25°C over 0.5–2 hours.

- Bromoacetonitrile is introduced dropwise at 60–70°C, with stirring for 3–4 hours.

- The mixture is quenched with water, extracted with ethyl acetate, and purified to yield cyanomethyl diethyl phosphate.

Key Data :

- Yield: 83–86.8%

- Purity: Confirmed via $$ ^1H $$ NMR (δ 4.16–4.18 ppm for ethoxy groups, δ 2.90–2.93 ppm for methylene protons).

Alternative Pathways and Mechanistic Insights

While the two-step method dominates literature, other potential routes are inferred from analogous syntheses:

Thiol-Phosphate Esterification

Diethyl phosphate could react with 3-sulfanylbutan-2-ol under acidic or basic conditions. However, this method is less favored due to challenges in controlling regioselectivity and side reactions.

Microwave-Assisted Synthesis

Microwave irradiation, effective in accelerating phosphorylations (e.g., in hydantoin derivatives), might reduce reaction times. However, no direct applications to this compound are reported in the provided sources.

Industrial and Environmental Considerations

The CN115010754A method emphasizes sustainability:

- Solvent Recovery : DMF and THF are recycled, reducing environmental impact.

- Catalyst Efficiency : Sodium ethoxide and sodium hydride are used stoichiometrically, avoiding heavy metal catalysts.

- Waste Minimization : Aqueous workup and distillation minimize byproduct generation.

Challenges and Optimization Opportunities

- Purity Control : Trace DMF in the final product requires rigorous distillation.

- Scalability : Batch-wise addition of sodium ethoxide in Step 1 ensures temperature control but may limit throughput.

- Alternative Methylating Agents : Dimethyl sulfate could replace methyl iodide, though toxicity concerns persist.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-sulfanylbutan-2-yl phosphate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The phosphate group can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate derivatives .

Scientific Research Applications

Diethyl 3-sulfanylbutan-2-yl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological phosphate pathways.

Industry: The compound is used in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diethyl 3-sulfanylbutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or modify enzyme activity. The sulfanyl group can also interact with thiol-containing proteins, affecting their function .

Comparison with Similar Compounds

Diethyl Phosphate (DEP)

Structural Features : DEP (C₄H₁₁O₄P) lacks the sulfanyl and branched alkyl chain present in Diethyl 3-sulfanylbutan-2-yl phosphate.

Biological Effects :

- Gut Microbiota : DEP exposure increases opportunistic pathogens (e.g., Paraprevotella, Helicobacter) and reduces anti-inflammatory IL-6 levels. It also enriches butyrate-producing bacteria (Alloprevotella), lowering LDL-C and triglycerides .

- Hormonal Impact : DEP elevates peptide tyrosine-tyrosine (PYY) and gastrin via Clostridium and Lactobacillus modulation, altering lipid metabolism and estrogen levels .

- Toxicity: DEP inhibits serum acetylcholinesterase (AChE) activity, a hallmark of organophosphate toxicity .

Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate

Structural Features : This compound (C₁₉H₂₁N₃O₄P) contains a triazole ring and benzyl group, synthesized via Brook rearrangement .

Functional Attributes :

- Synthesis: Produced as a byproduct during α-hydroxyphosphonate synthesis, highlighting challenges in purity assessment for organophosphorus compounds .

- Applications: Potential agrochemical use due to structural complexity, though biological effects remain uncharacterized.

Key Difference : The triazole moiety introduces aromaticity and hydrogen-bonding capacity, differing from the aliphatic sulfanyl group in this compound.

O-3,3-Dimethylbutyl Isopropylphosphonofluoridate

Structural Features: A Schedule 1A compound (C₉H₂₀FO₂P) with a phosphonofluoridate group and branched alkyl chain . Toxicity Profile: Fluoridated organophosphates are typically potent AChE inhibitors, used in chemical warfare agents.

Key Difference: The fluorine atom enhances electrophilicity, increasing AChE inhibition potency compared to non-fluoridated analogs like this compound.

Data Table: Comparative Analysis of Organophosphorus Compounds

Research Findings and Mechanistic Insights

- Sulfanyl Group Reactivity : The -SH group in this compound may facilitate disulfide bond formation or glutathione interactions, altering detoxification pathways compared to DEP .

- Microbial Interactions : Unlike DEP, which enriches Alloprevotella and Lactobacillus, the sulfanyl group might selectively modulate sulfur-metabolizing microbes (e.g., Desulfovibrio), impacting hydrogen sulfide production and gut inflammation.

- Hormonal Effects : DEP elevates estrogen via microbial β-glucuronidase activity ; the sulfanyl group could interfere with steroidogenesis or hormone receptor binding.

Q & A

Q. What are the established synthetic routes for Diethyl 3-sulfanylbutan-2-yl phosphate, and how can reaction conditions be optimized?

Methodological Answer: Diethyl phosphate derivatives are typically synthesized via esterification or nucleophilic substitution. For example, diethyl phosphate groups can be introduced by reacting precursors like diethyl chlorophosphate with alcohols or thiols under controlled conditions. Pyridine or other bases are often used to neutralize HCl byproducts . Optimization involves adjusting reaction parameters such as temperature (e.g., 0–25°C for exothermic reactions), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or distillation is critical to isolate the product. Kinetic studies using inline FT-IR or NMR can monitor reaction progress and identify intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identify characteristic peaks for phosphate (P=O stretch at 1250–1300 cm⁻¹), thiol (S-H stretch at 2550–2600 cm⁻¹), and ester C-O bonds (1050–1150 cm⁻¹). Compare with reference spectra for functional group validation .

- ¹H/³¹P NMR : In ¹H NMR, diethyl groups appear as quartets (δ ~4.1–4.3 ppm, J = 7–8 Hz) and triplets (δ ~1.3 ppm). The 3-sulfanylbutan-2-yl moiety shows distinct splitting patterns for CH-S and CH₂ groups. ³¹P NMR provides a singlet near δ 0–2 ppm for phosphate esters .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. LC-HRMS is preferred for detecting trace impurities .

Advanced Research Questions

Q. How should researchers resolve contradictory data in thermal stability analysis of polymers containing this compound?

Methodological Answer: Contradictions in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data may arise from experimental variables:

- Sample Preparation : Ensure uniform dispersion of the compound in the polymer matrix. Agglomeration can skew degradation profiles.

- Heating Rate : Lower rates (e.g., 5°C/min) improve resolution of overlapping degradation events.

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions significantly alter decomposition pathways.

- Complementary Techniques : Pair TGA with evolved gas analysis (EGA) or pyrolysis-GC/MS to identify volatile decomposition products. For instance, char residue formation at 300–500°C in PVC correlates with flame retardancy but may mask initial degradation steps .

Q. What methodologies elucidate the flame-retardant mechanism of this compound in polymer matrices?

Methodological Answer:

- Cone Calorimetry : Measure key parameters like peak heat release rate (pHRR), total smoke release (TSR), and time to ignition (TTI). A reduction in pHRR by 20–30% and delayed TTI indicate gas-phase radical quenching or char formation .

- Char Analysis : Use SEM-EDS or XPS to analyze char composition. Phosphorus and sulfur residues suggest condensed-phase mechanisms (e.g., catalytic carbonization).

- Synchrotron X-ray Diffraction : Probe structural changes in the polymer during combustion. For example, conjugated polyene sequences in PVC cyclize to aromatic char, which is detectable via XRD .

- Theoretical Modeling : Density functional theory (DFT) can predict bond dissociation energies (BDEs) of P-S and P-O bonds to identify decomposition pathways.

Q. How can researchers detect and quantify this compound metabolites in biological systems?

Methodological Answer:

- LC-HRMS with Isotopic Labeling : Use deuterated internal standards (e.g., d₄-diethyl phosphate) to improve quantification accuracy. Monitor transitions like m/z 155.0468 (C₄H₁₁O₄P⁻) for diethyl phosphate .

- Sample Preparation : Hydrolyze urine or blood samples with β-glucuronidase to release conjugated metabolites. Solid-phase extraction (SPE) using C18 cartridges enriches analytes.

- Validation : Perform spike-recovery experiments (80–120% recovery) and assess matrix effects via post-column infusion.

Q. What strategies optimize the compatibility of this compound with hydrophobic polymer matrices?

Methodological Answer:

- Plasticizer Design : Incorporate long alkyl chains (e.g., castor oil derivatives) to enhance miscibility. For example, THEIC-modified castor oil improves dispersion in PVC by reducing phase separation .

- Compatibilizers : Add block copolymers (e.g., polyethylene glycol-polypropylene glycol) to mediate interfacial interactions.

- Accelerated Aging Tests : Expose samples to 70°C/95% RH for 168 hours and measure migration loss via gravimetry. Lower migration (<5 wt%) indicates stable compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.